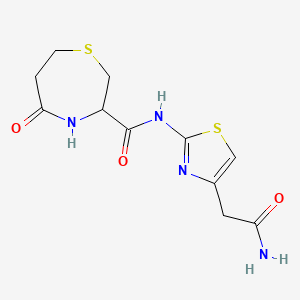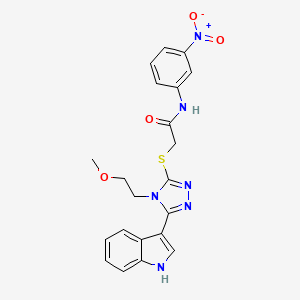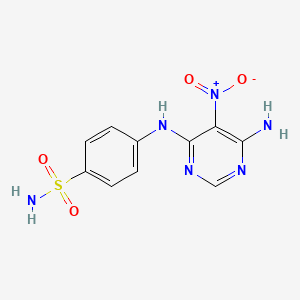
4-((6-Amino-5-nitropyrimidin-4-yl)amino)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-((6-Amino-5-nitropyrimidin-4-yl)amino)benzenesulfonamide” is a benzenesulfonamide derivative . Benzenesulfonamides are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . This compound is part of a class of molecules that have been studied for their anticancer and antimicrobial properties, particularly through the inhibition of carbonic anhydrase IX .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including “this compound”, involves a series of chemical reactions . For instance, one study described the synthesis of new aryl thiazolone–benzenesulfonamides via intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivative when treated with ammonium thiocyanate in ethanol .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string:NC1=NC=NC(NC2=CC=C(C=C2)S(N)(=O)=O)=C1 .
Aplicaciones Científicas De Investigación
Cyclin-Dependent Kinase 2 Inhibitors
Compounds structurally related to "4-((6-Amino-5-nitropyrimidin-4-yl)amino)benzenesulfonamide" have been synthesized and evaluated as inhibitors of cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. For instance, derivatives of 2-substituted O(4)-cyclohexylmethyl-5-nitroso-6-aminopyrimidines have shown excellent potency as CDK2 inhibitors. These findings provide valuable insights into structure-activity relationships (SARs) and the potential for developing targeted therapies for diseases characterized by abnormal cell cycle progression (Marchetti et al., 2007).
Anticancer Activity
Novel indenopyridine derivatives, including those with a benzenesulfonamide moiety, have exhibited potent in vitro anticancer activity against breast cancer cell lines. These compounds highlight the therapeutic potential of benzenesulfonamide derivatives in cancer treatment, offering a foundation for further exploration and development of new anticancer agents (Ghorab & Al-Said, 2012).
Solid-Phase Synthesis Applications
Polymer-supported benzenesulfonamides have been utilized as key intermediates in various chemical transformations, including solid-phase synthesis. These applications demonstrate the versatility and utility of benzenesulfonamide compounds in facilitating efficient and diverse chemical synthesis processes (Fülöpová & Soural, 2015).
Carbonic Anhydrase Inhibition
Ureido-substituted benzenesulfonamides have shown potent inhibitory activity against carbonic anhydrase IX, a target of interest for anticancer and diuretic drugs. This activity underscores the role of benzenesulfonamide derivatives in developing inhibitors for specific isoforms of carbonic anhydrase, with potential applications in treating various diseases (Pacchiano et al., 2011).
Mecanismo De Acción
Target of Action
The primary target of 4-((6-Amino-5-nitropyrimidin-4-yl)amino)benzenesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and it plays a significant role in cell division and replication .
Mode of Action
It’s common for such compounds to inhibit the activity of their target proteins, thereby affecting the cell cycle and potentially preventing the proliferation of cells .
Biochemical Pathways
Given its target, it’s likely that it impacts the pathways related to the cell cycle and cell division .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound, determining how much of it reaches the target site to exert its effects .
Result of Action
Given its target, it’s likely that it affects cell division and proliferation .
Direcciones Futuras
The future directions for the research and development of “4-((6-Amino-5-nitropyrimidin-4-yl)amino)benzenesulfonamide” and similar compounds could involve further exploration of their anticancer and antimicrobial properties, as well as their potential applications in other therapeutic areas . Additionally, more studies could be conducted to better understand their mechanisms of action and to optimize their synthesis processes .
Propiedades
IUPAC Name |
4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6O4S/c11-9-8(16(17)18)10(14-5-13-9)15-6-1-3-7(4-2-6)21(12,19)20/h1-5H,(H2,12,19,20)(H3,11,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFLHQVFLUGUGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC(=C2[N+](=O)[O-])N)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2863781.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2863782.png)
![(2Z)-2-[(4-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2863783.png)
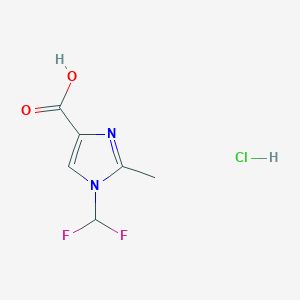
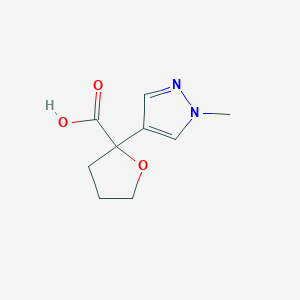
![3-[(2-Methylbutan-2-yl)oxy]azetidine](/img/structure/B2863787.png)
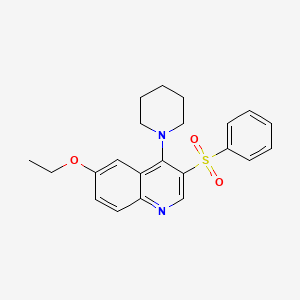
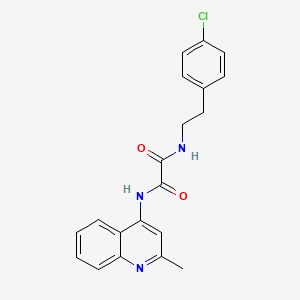
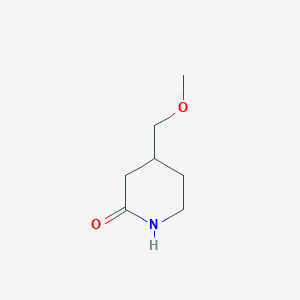
![3-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2863793.png)
![3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B2863795.png)
